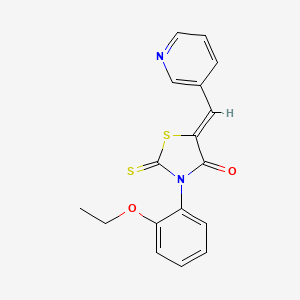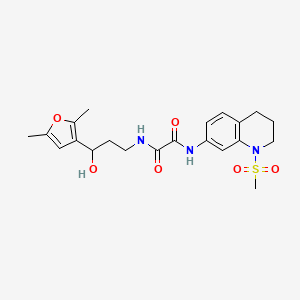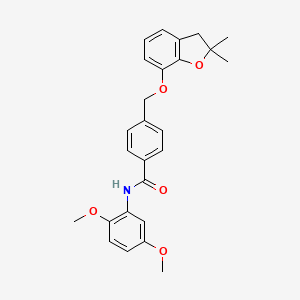![molecular formula C23H32N2O3S B2370534 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 860611-09-2](/img/structure/B2370534.png)
1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C23H32N2O3S and its molecular weight is 416.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound undergoes transformations to form 3,4-substituted 1,2,5-oxadiazoles, useful in various chemical synthesis processes. The structure of a similar compound, 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, has been confirmed via X-ray analysis, demonstrating its potential in precise chemical engineering and synthesis (Potkin et al., 2012).
Optical and Thermal Properties
- Research has focused on understanding the optical and thermal properties of similar heterocyclic compounds. For example, 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone showed transparency in the visible region and displayed thermal stability, suggesting applications in materials science and engineering (Shruthi et al., 2019).
Antimicrobial Properties
- Similar oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential use in pharmaceuticals and healthcare. For instance, some compounds exhibited significant activity against bacteria like S. aureus and P. aeruginosa (Fuloria et al., 2009).
Enzymatic and Metabolic Studies
- The enzymatic and metabolic behavior of related compounds, such as LC15-0133, has been studied, showing potential for drug development and understanding drug metabolism (Yoo et al., 2008).
Pharmacological Evaluation
- Some oxadiazole derivatives demonstrate antibacterial potential and moderate anti-enzymatic activities, relevant in the development of new pharmacological agents (Siddiqui et al., 2014).
Propriétés
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-4-5-6-7-17-8-10-18(11-9-17)22-24-25-23(28-22)29-14-20(26)19-12-15(2)21(27)16(3)13-19/h12-13,17-18,27H,4-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZXUNFWUJOILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC(=C(C(=C3)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
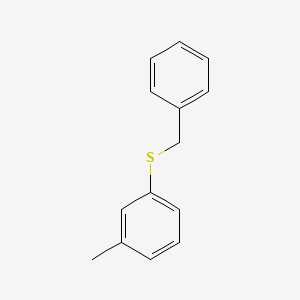

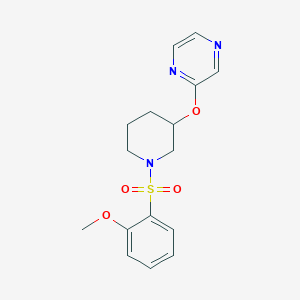
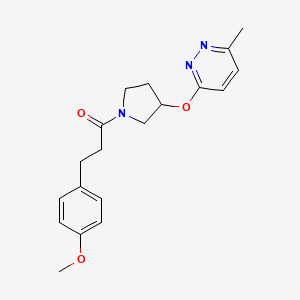
![3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2370457.png)
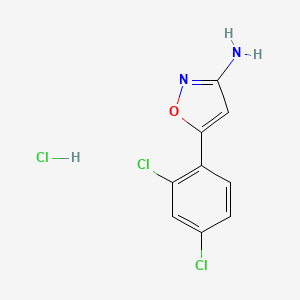
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE](/img/structure/B2370461.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2370462.png)
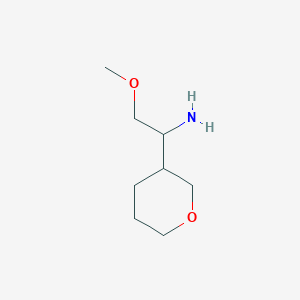
![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)
